molecular formula C8H8N2O3 B1296046 5-(2-Furyl)-5-methylimidazolidine-2,4-dione CAS No. 4615-71-8

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1296046
CAS RN: 4615-71-8
M. Wt: 180.16 g/mol
InChI Key: CLYDEKUAEQOFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-Furyl)-5-methylimidazolidine-2,4-dione is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The presence of the furyl group indicates a furan ring attached to the imidazole core, which can significantly alter the chemical and physical properties of the molecule. Although the exact compound is not directly studied in the provided papers, they offer insights into similar structures and reactions that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-(2′-furyl)-1-methylimidazole involves the use of infrared, Raman, nuclear magnetic resonance, and mass spectroscopies to characterize the compound . The synthesis of related compounds, such as 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, involves reactions with cyclic secondary amines, which can lead to various products depending on the reaction conditions . Metallation reactions, as seen with 1-methyl-2-(furyl-2)imidazoles, can also be a part of the synthetic pathway, with the position of metallation being influenced by the choice of reagents and conditions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often determined using computational methods such as density functional theory (DFT). For example, the molecular structure of 4-(2′-furyl)-1-methylimidazole was theoretically determined in the gas phase using DFT/B3LYP with Pople’s basis set . Such studies are crucial for understanding the geometry, electronic distribution, and potential reactive sites of the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. The ring-opening reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines demonstrates the complexity of these reactions, leading to different products based on the type of amine used . The metallation of 1-methyl-2-(furyl-2)imidazole shows selectivity depending on the reagents, with butyllithium leading to furan ring metallation . These reactions are indicative of the reactivity of the imidazole and furan rings and their susceptibility to nucleophilic attacks.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from spectroscopic data and theoretical calculations. Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are related to its bond strengths and molecular flexibility . The stability of different structures can be justified using natural bond orbital (NBO) and atoms in molecules (AIM) studies, which give insights into the electron density distribution and bonding interactions within the molecule . These properties are essential for predicting the behavior of the compound under various conditions and for designing new compounds with desired characteristics.

Scientific Research Applications

  • One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

    • Application Summary : This research focuses on the synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility directly from carbohydrates .
    • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .
    • Results : The reaction resulted in two products 2a and 2b in a 4:1 ratio. The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
  • Valorization of biomass-derived furfurals

    • Application Summary : This review elaborates on the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .
    • Methods of Application : The synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .
    • Results : This work encourages researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .
  • Furan platform chemicals beyond fuels and plastics

    • Application Summary : This research discusses the switch from traditional resources such as crude oil to biomass. It focuses on the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
    • Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Furfural and Chemical Routes for Its Transformation into Various Products

    • Application Summary : This chapter discusses the transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals .
    • Methods of Application : The chapter discusses various chemical routes via heterogeneous catalysis, homogeneous processes, enzyme reactions for transformation .
    • Results : The chapter provides an updated library of various reaction pathways done so far with FUR to produce various kinds of value-added chemicals .
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction

    • Application Summary : This research discusses the Piancatelli rearrangement, a reaction involving furan compounds .
    • Methods of Application : The research discusses the use of weak Lewis acids as ZnCl2 to drive the reaction .
    • Results : The research provides a variety of methods for the synthesis of chiral furans .
  • Furan platform chemicals beyond fuels and plastics

    • Application Summary : This research discusses the switch from traditional resources such as crude oil to biomass. It focuses on the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass .
    • Methods of Application : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Results : The article shows the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Furfural and Chemical Routes for Its Transformation into Various Products

    • Application Summary : This chapter discusses the transformation and conversion of lignocellulosic biomass to various bio-based value-added chemicals .
    • Methods of Application : The chapter discusses various chemical routes via heterogeneous catalysis, homogeneous processes, enzyme reactions for transformation .
    • Results : The chapter provides an updated library of various reaction pathways done so far with FUR to produce various kinds of value-added chemicals .
  • The Piancatelli Rearrangement: New Applications for an Intriguing Reaction

    • Application Summary : This research discusses the Piancatelli rearrangement, a reaction involving furan compounds .
    • Methods of Application : The research discusses the use of weak Lewis acids as ZnCl2 to drive the reaction .
    • Results : The research provides a variety of methods for the synthesis of chiral furans .

Future Directions

The future directions for research on furyl and imidazolidine compounds could include further studies on their synthesis, properties, and potential applications. For example, furfural and 5-hydroxymethylfurfural, which are furyl compounds, are being studied for their potential applications in food, cosmetics, optics, and renewable polymer industries .

properties

IUPAC Name

5-(furan-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYDEKUAEQOFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302358
Record name 5-(2-furyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-5-methylimidazolidine-2,4-dione

CAS RN

4615-71-8
Record name 4615-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4615-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-furyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.